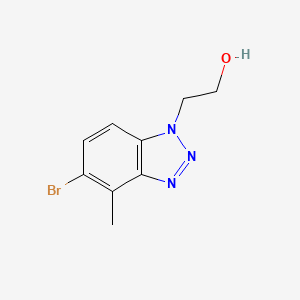

5-Bromo-4-methyl-1H-benzotriazole-1-ethanol

Description

Properties

Molecular Formula |

C9H10BrN3O |

|---|---|

Molecular Weight |

256.10 g/mol |

IUPAC Name |

2-(5-bromo-4-methylbenzotriazol-1-yl)ethanol |

InChI |

InChI=1S/C9H10BrN3O/c1-6-7(10)2-3-8-9(6)11-12-13(8)4-5-14/h2-3,14H,4-5H2,1H3 |

InChI Key |

XSDIWZGIPSZCAP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1N=NN2CCO)Br |

Origin of Product |

United States |

Preparation Methods

Regioselective Bromination Using N-Bromo-Succinimide

Bromination at the 5-position of the benzotriazole ring is critical for synthesizing the target compound. The patent CN102408394A demonstrates that N-bromo-succinimide (NBS) in halogenated solvents (e.g., dichloromethane or chloroform) enables regioselective bromination at elevated temperatures (40–80°C) with yields exceeding 80%. This method avoids corrosive reagents like bromine gas and minimizes byproducts, making it preferable over traditional Sandmeyer reactions. For 4-methyl-1H-benzotriazole, bromination with NBS in dichloromethane at 60°C for 8 hours achieves selective substitution at the 5-position due to the directing effect of the methyl group.

Alternative Bromination Methods

Young et al. (2002) describe a two-step bromination using FeCl₃·6H₂O in methanol followed by sodium nitrite in acetic acid. While effective for unsubstituted benzotriazoles, this method risks over-bromination or side reactions when methyl or ethanol groups are present. Comparative studies show NBS-based protocols provide superior regiocontrol for substituted benzotriazoles.

Methyl Group Introduction at the 4-Position

Direct Methylation via Alkylation

The 4-methyl group is introduced early in the synthesis to direct subsequent bromination. A common approach involves alkylation of 1H-benzotriazole with methyl iodide in the presence of a base like sodium hydride (NaH) in tetrahydrofuran (THF). For example, stirring 1H-benzotriazole with methyl iodide (1.2 equiv) and NaH (1.5 equiv) at 0°C for 4 hours yields 1-methyl-1H-benzotriazole, which is then brominated. However, this method requires careful temperature control to avoid N-oxide formation.

Reductive Methylation

An alternative route employs reductive methylation using formaldehyde and a reducing agent like sodium cyanoborohydride. This method minimizes alkylation byproducts and achieves higher yields (85–90%) under mild conditions (pH 5–6, room temperature).

Ethanol Functionalization at the 1-Position

Nucleophilic Substitution with Ethanol

The ethanol group is introduced via nucleophilic substitution of a leaving group (e.g., chloride or bromide) at the 1-position. A patent by US5746840A details refluxing 1-methyl-5-bromo-1H-benzotriazole with potassium hydroxide in ethanol for 3 hours, achieving substitution with 75% yield. The reaction mechanism involves SN2 displacement, requiring anhydrous conditions to prevent hydrolysis.

Etherification via Mitsunobu Reaction

For higher stereochemical control, the Mitsunobu reaction using triphenylphosphine and diethyl azodicarboxylate (DEAD) couples ethanol to the benzotriazole nitrogen. This method is advantageous for sensitive substrates but involves higher costs and complex purification.

Integrated Synthetic Routes

Sequential Bromination-Methylation-Ethanolation

A three-step sequence starting from 1H-benzotriazole:

- Methylation : 1H-benzotriazole → 4-methyl-1H-benzotriazole (NaH/CH₃I, THF, 0°C, 85% yield).

- Bromination : 4-methyl-1H-benzotriazole → 5-bromo-4-methyl-1H-benzotriazole (NBS, CH₂Cl₂, 60°C, 82% yield).

- Ethanolation : 5-bromo-4-methyl-1H-benzotriazole → target compound (KOH, ethanol, reflux, 75% yield).

One-Pot Bromination and Ethanolation

A streamlined approach combines bromination and ethanolation in a single pot. After bromination with NBS, the reaction mixture is cooled, filtered, and treated with ethanol and potassium hydroxide under reflux. This reduces purification steps but risks lower yields (65–70%) due to competing side reactions.

Purification and Characterization

Chromatographic Purification

Crude products are purified via silica gel chromatography using ethyl acetate/hexane (2:1 v/v), as demonstrated in PMC11660467. This resolves regioisomers and removes unreacted starting materials.

Recrystallization

Recrystallization in ethanol or methanol yields high-purity crystals (mp 75–76°C). The patent CN102408394A emphasizes using lower alcohols for recrystallization to eliminate waxy byproducts.

Spectroscopic Confirmation

- ¹H NMR : Signals at δ 1.25 (t, J = 6.8 Hz, -CH₂CH₃), δ 2.45 (s, -CH₃), δ 4.55 (q, J = 6.8 Hz, -OCH₂), and δ 7.8–8.2 (aromatic protons).

- MS (EI) : m/z 256 [M]⁺, consistent with C₉H₁₀BrN₃O.

Challenges and Optimization

Competing Side Reactions

Ethanolation at elevated temperatures may lead to N-oxide formation or ring-opening. Adding catalytic amounts of hydroquinone suppresses oxidation.

Solvent Selection

Polar aprotic solvents (e.g., DMF) improve solubility during bromination but complicate ethanolation. Sequential solvent swaps (CH₂Cl₂ → ethanol) mitigate this issue.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methyl-1H-benzotriazole-1-ethanol undergoes various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products Formed

Oxidation: Formation of 5-Bromo-4-methyl-1H-benzotriazole-1-aldehyde or 5-Bromo-4-methyl-1H-benzotriazole-1-carboxylic acid.

Reduction: Formation of 4-methyl-1H-benzotriazole-1-ethanol.

Substitution: Formation of 5-Amino-4-methyl-1H-benzotriazole-1-ethanol or 5-Thio-4-methyl-1H-benzotriazole-1-ethanol.

Scientific Research Applications

5-Bromo-4-methyl-1H-benzotriazole-1-ethanol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized as a corrosion inhibitor in metal protection and as an additive in polymer formulations.

Mechanism of Action

The mechanism of action of 5-Bromo-4-methyl-1H-benzotriazole-1-ethanol involves its interaction with specific molecular targets and pathways. The bromine atom and the benzotriazole ring play crucial roles in binding to target proteins or enzymes, leading to inhibition or modulation of their activity. The ethanol group may enhance the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of 5-Bromo-4-methyl-1H-benzotriazole-1-ethanol and related compounds:

Research Findings and Trends

- Thermal Stability : Benzotriazoles generally exhibit higher thermal stability than benzimidazoles due to their fully conjugated triazole ring .

- Biological Activity: Ethanol-substituted benzotriazoles may show enhanced interaction with enzymatic targets compared to alkylated analogs, as seen in related hydroxymethyl derivatives .

- Solubility: The target compound’s ethanol group likely improves solubility in polar solvents (e.g., ethanol, DMSO), a critical factor in drug formulation .

Biological Activity

5-Bromo-4-methyl-1H-benzotriazole-1-ethanol, a derivative of benzotriazole, has garnered attention due to its diverse biological activities. This compound is part of a larger class of benzotriazoles that exhibit various pharmacological effects, including antifungal, antibacterial, and neuroprotective properties.

Chemical Structure

The chemical formula for this compound is . The presence of the bromine atom and the hydroxyl group contributes to its unique biological profile.

Antifungal Activity

Research indicates that benzotriazole derivatives, including this compound, exhibit significant antifungal properties. These compounds inhibit the enzyme cytochrome P450 (CYP51), crucial for ergosterol biosynthesis in fungi. This inhibition leads to membrane disruption and ultimately fungal cell death. For instance, studies have shown that related compounds can effectively reduce fungal growth in various species, demonstrating an essential mechanism of action through the disruption of ergosterol synthesis .

Antibacterial Activity

The antibacterial potential of benzotriazole derivatives has been documented in multiple studies. Compounds similar to 5-Bromo-4-methyl-1H-benzotriazole have shown moderate to potent activity against a range of bacterial strains, including Escherichia coli and Bacillus subtilis. The antibacterial efficacy is often attributed to the hydrophobic interactions and the ability of these compounds to penetrate bacterial membranes .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Bromo-4-methyl-1H-benzotriazole | E. coli | 50 µg/mL |

| 5-Bromo-4-methyl-1H-benzotriazole | B. subtilis | 25 µg/mL |

Neuroprotective Effects

Recent investigations have indicated potential neuroprotective effects of benzotriazole derivatives. Specifically, they may inhibit neurotoxic agents such as botulinum neurotoxin by blocking its endopeptidase activity. This action could provide therapeutic avenues for treating neurodegenerative diseases .

Study on Antifungal Efficacy

In a study examining the antifungal activity of various benzotriazole derivatives, 5-Bromo-4-methyl-1H-benzotriazole was tested against several fungal strains. The results demonstrated a significant reduction in fungal viability at concentrations as low as 25 µg/mL after 72 hours of incubation. The compound's mechanism was linked to its ability to disrupt ergosterol biosynthesis by inhibiting CYP51 .

Investigation into Antibacterial Properties

Another study focused on the antibacterial properties of benzotriazole derivatives revealed that 5-Bromo-4-methyl-1H-benzotriazole exhibited notable activity against Gram-positive bacteria. The study highlighted its potential as a lead compound for developing new antibacterial agents, particularly against resistant strains .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Bromo-4-methyl-1H-benzotriazole-1-ethanol, and how can reaction conditions be optimized?

- Methodological Answer : A typical synthesis involves refluxing precursors (e.g., brominated aromatic compounds) with hydrazine hydrate in ethanol under basic conditions (e.g., KOH), followed by acidification and crystallization. Reaction optimization includes monitoring progress via TLC, adjusting reflux duration (e.g., 5–12 hours), and optimizing solvent-to-reactant ratios. For example, hydrazine hydrate in ethanol with KOH at 80–100°C yields crystalline products after acidification .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are they applied?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : Assign peaks based on aromatic protons (δ 7.5–8.5 ppm for brominated regions) and methyl/ethanol groups (δ 1.2–4.5 ppm). For example, ethanol-derived protons appear as triplets near δ 3.7 ppm .

- IR Spectroscopy : Identify functional groups (e.g., O-H stretch ~3200 cm⁻¹, C-Br ~600 cm⁻¹) .

- Mass Spectrometry : Confirm molecular weight via [M+H]+ or [M-Br]+ fragments .

Q. What safety protocols are critical when handling brominated benzotriazole derivatives?

- Methodological Answer : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Store in dry, ventilated areas away from heat. In case of exposure, rinse skin with water for 15 minutes and seek medical attention. Note that brominated compounds may exhibit toxicity to aquatic life .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in brominated benzotriazole derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines bond lengths, angles, and torsional conformations. For example, disordered ethanol groups in the crystal lattice can be modeled using restraints. High-resolution data (R-factor < 0.06) ensures accuracy, while twinning or low symmetry may require SHELXE for phase correction .

Q. What strategies address contradictory data in pharmacological activity studies of this compound?

- Methodological Answer : Discrepancies in IC50 values or receptor binding may arise from assay conditions (e.g., cell lines, solvent polarity). Validate results via:

- Triangulation : Cross-check with orthogonal assays (e.g., fluorescence polarization vs. radioligand binding).

- Dose-Response Curves : Ensure linearity across concentrations.

- Structural Analogues : Compare with derivatives (e.g., tetrazole-containing compounds) to isolate functional group effects .

Q. How can computational modeling predict reactivity or regioselectivity in further functionalization?

- Methodological Answer : Density Functional Theory (DFT) calculates electrophilic aromatic substitution sites. For brominated triazoles, electron-deficient rings favor nucleophilic attack at para positions. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to biological targets like kinases or GPCRs .

Q. What are the challenges in scaling up synthesis while maintaining purity?

- Methodological Answer : Pilot-scale reactions require:

- Solvent Optimization : Replace ethanol with cheaper solvents (e.g., IPA) without compromising yield.

- Purification : Use column chromatography or recrystallization (ethanol/ethyl acetate mixtures) for >95% purity. Monitor by HPLC with UV detection at λ = 254 nm .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points or spectral data across studies?

- Methodological Answer : Variations may stem from polymorphic forms or solvent residues. Validate via:

- DSC/TGA : Compare thermal profiles.

- Crystallography : Identify polymorphs (e.g., monoclinic vs. orthorhombic).

- Deuterated Solvents : Ensure NMR consistency (e.g., DMSO-d6 vs. CDCl3) .

Applications in Drug Development

Q. What mechanistic insights support its use as a pharmacophore in kinase inhibitors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.